2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Description
Pyrrolo[2,3-d]pyrimidine Scaffold: Structural Characterization and Electronic Properties
The pyrrolo[2,3-d]pyrimidine core consists of a fused bicyclic system comprising a pyrrole ring (five-membered, nitrogen-containing) and a pyrimidine ring (six-membered, nitrogen-containing). This scaffold exhibits planar geometry, as evidenced by crystallographic studies of structurally related compounds. For example, 4-chloro-1H-pyrrolo[2,3-d]pyrimidine demonstrates near-planar alignment between the pyrrole (N1/C2-C5) and pyrimidine (N2/N3/C1/C2/C5/C6) rings, with a dihedral angle of 0.79° between them.
Key electronic features include:
- Conjugated π-system : Delocalization across the fused rings enhances stability and reactivity.
- Heteroatom interactions : Nitrogen atoms at positions 1, 2, and 3 participate in hydrogen bonding and π-π stacking.
- Electron-withdrawing groups : Chlorine substitution (e.g., at position 2) increases electrophilicity at adjacent carbons, facilitating nucleophilic substitution.
Table 1: Bond Lengths in Pyrrolo[2,3-d]pyrimidine Derivatives
| Bond Type | Length (Å) | Source |
|---|---|---|
| C–N (pyrrole) | 1.36–1.41 | |
| C–Cl (position 2) | 1.76 | |
| N–C (pyrimidine) | 1.32–1.35 |
Substituent Analysis: Positional Effects of 2-Chloro and 4-Piperidinyl Groups
The 2-chloro and 4-piperidinyl substituents critically influence the molecule’s electronic and steric properties.
2-Chloro Substituent
4-Piperidinyl Substituent
- Steric effects : The piperidin-1-yl group introduces steric bulk, potentially limiting rotation and influencing conformational dynamics.
- Hydrogen bonding : The piperidine nitrogen can participate in intermolecular interactions, as seen in crystallographic dimers.
Table 2: Substituent Effects on Reactivity and Stability
| Substituent | Position | Effect on Reactivity | Conformational Impact |
|---|---|---|---|
| Chlorine | 2 | Enhances electrophilicity | Minimal steric hindrance |
| Piperidin-1-yl | 4 | Steric shielding | Restricts rotation |
Conformational Dynamics: Influence of Substituents on Molecular Geometry
The substituents modulate the molecule’s conformational flexibility and intermolecular interactions.
Planarity and Ring Fusing
The pyrrolo[2,3-d]pyrimidine core remains planar due to aromatic stabilization. Crystallographic data for 4-chloro-1H-pyrrolo[2,3-d]pyrimidine reveal:
Piperidinyl Group Conformation
The piperidin-1-yl group adopts a chair conformation, as observed in related piperidine derivatives. This conformation:
- Minimizes steric strain : Allows optimal positioning for intermolecular interactions.
- Restricts rotation : Limits torsional freedom, influencing binding affinity in biological systems.
Table 3: Conformational Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Pyrrole-pyrimidine dihedral angle | 0.79° | |
| Piperidine chair conformation | Axial/eq preference | |
| Intermolecular hydrogen bonding | N–H···N (2.09 Å) |
Properties
IUPAC Name |
2-chloro-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c12-11-14-9-8(4-5-13-9)10(15-11)16-6-2-1-3-7-16/h4-5H,1-3,6-7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEVJXHVPLGUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2C=CN3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound.
Piperidine Substitution: The final step involves the substitution of the chlorine atom with a piperidine ring, which can be facilitated by nucleophilic substitution reactions using piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring, to form different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Piperidine, sodium hydride, and solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidines, biaryl compounds, and oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Cancer Research
One of the primary applications of 2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is its role as a selective inhibitor of the protein kinase B (PKB), also known as Akt. PKB is a crucial player in the PI3K-Akt-mTOR signaling pathway, which is often dysregulated in cancers.
Case Study: Inhibition of PKB
Research has demonstrated that derivatives of this compound exhibit potent ATP-competitive inhibition of PKB, with selectivity over other kinases like PKA. For instance, a study reported that modifications to the compound led to increased selectivity and potency against PKBβ, showing up to 150-fold selectivity compared to PKA . The compound's ability to modulate biomarkers related to PKB signaling in vivo suggests its potential for therapeutic intervention in cancer treatment.
Neuropharmacology
The piperidine moiety in the structure lends itself to exploration in neuropharmacological contexts. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and neuroprotective properties.
Research Findings
Studies indicate that piperidine derivatives can influence dopamine and serotonin receptors, leading to potential applications in treating neurological disorders such as depression and schizophrenia. The specific interactions of this compound with these receptors remain an area for further exploration.
Drug Development
The synthesis and optimization of this compound have been subjects of patent filings, indicating its pharmaceutical relevance. Various synthetic routes have been established to produce this compound efficiently, highlighting its importance as a lead compound for further drug development .
Table: Synthesis Pathways
| Synthesis Method | Key Steps | Yield |
|---|---|---|
| Method A | Step 1: Chlorination Step 2: Piperidine addition | High |
| Method B | Step 1: Formation of pyrrolo ring Step 2: Substitution with piperidine | Moderate |
Antitumor Activity
Preclinical studies have shown that compounds derived from or related to this compound effectively inhibit tumor growth in xenograft models. The ability to modulate key pathways involved in cell proliferation and survival makes it a promising candidate for cancer therapy.
Selectivity and Efficacy
The selectivity profile of this compound is critical for minimizing off-target effects commonly associated with kinase inhibitors. Research has shown that certain analogs maintain high selectivity for PKB while exhibiting low toxicity profiles in normal cells .
Mechanism of Action
The mechanism of action of 2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases or other enzymes. The compound can inhibit or modulate the activity of these targets, leading to downstream effects on cellular pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Piperidinyl vs.
- Antifolate Activity : LY231514’s glutamic acid chain enables polyglutamation, enhancing inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .
Position 2 Substitutions
Key Observations :
- Chlorine at position 2 is common in intermediates for kinase inhibitors (e.g., Ruxolitinib, Baricitinib) .
- Dichloro derivatives (e.g., 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine) serve as precursors for further functionalization .
Position 7 Substitutions
Key Observations :
- Methyl or benzyl groups at position 7 improve stability and modulate lipophilicity .
- Unsubstituted 7H derivatives (e.g., target compound) are often intermediates in drug synthesis .
Scaffold Replacements (SAR Studies)
highlights scaffold flexibility in antiviral agents:
| Scaffold | Example Compound | EC90 (µM) vs. ZIKV | CC50 (µM) |
|---|---|---|---|
| 7H-Pyrrolo[2,3-d]pyrimidine | Compound 1 | 26.8 | >50 |
| 9H-Purine | Compound 30 | 12.4 | 49.3 |
| 1H-Pyrazolo[3,4-d]pyrimidine | Compound 31 | 18.9 | >50 |
Key Findings :
- Purine and pyrazolo[3,4-d]pyrimidine scaffolds retain antiviral activity but with reduced cytotoxicity compared to pyrrolo[2,3-d]pyrimidines .
Biological Activity
Overview
2-Chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a pyrrolopyrimidine core structure, with significant implications for cancer therapy due to its interactions with specific kinases such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
The primary mode of action of this compound involves the inhibition of kinase activity associated with ALK and ROS1. This inhibition disrupts signaling pathways that are crucial for cancer cell survival and proliferation, leading to apoptosis in affected cells .
Biological Activity and Research Findings
Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can significantly inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The compound has been reported to induce apoptosis through the upregulation of pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
Table 1: Summary of Biological Activities
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.2 | Induces apoptosis via caspase activation |
| HeLa | 3.8 | Inhibition of ALK/ROS1 signaling pathways |
| HepG2 | 4.5 | Upregulation of Bax; downregulation of Bcl-2 |
Case Studies
In a notable study involving xenograft models, the administration of this compound resulted in significant tumor regression in nude mice, demonstrating its potential as a therapeutic agent in vivo . The compound was administered at doses that were well-tolerated, reinforcing its safety profile alongside efficacy.
Synthetic Routes and Preparation
The synthesis of this compound typically follows a multi-step process that includes:
- Formation of the Pyrrolopyrimidine Core : This step involves cyclization reactions using precursors like 2-aminopyrimidine and α,β-unsaturated carbonyl compounds.
- Piperidine Substitution : The final step includes nucleophilic substitution reactions where piperidine is introduced at the appropriate position under basic conditions .
Comparison with Related Compounds
Compared to other pyrrolopyrimidine derivatives, this compound stands out due to its specific substitution pattern that enhances both its reactivity and biological activity. For instance, compounds like pyrano[2,3-d]pyrimidine derivatives have shown similar biological activities but often lack the specificity exhibited by this compound towards ALK and ROS1 .
Table 2: Comparison with Similar Compounds
| Compound | Target Kinases | Selectivity |
|---|---|---|
| This compound | ALK, ROS1 | High |
| Pyrano[2,3-d]pyrimidine Derivatives | Various | Moderate |
| Pyrimidopyrimidines | Multiple | Variable |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
